molecular formula C11H18N2S B7926801 N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7926801
M. Wt: 210.34 g/mol
InChI Key: GDCKIVMOIQKOPC-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylthiophenyl group, and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclopropylamine and the 3-methylthiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine may be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N1-Cyclopropyl-N1-((2-methylthiophen-3-yl)methyl)ethane-1,2-diamine

  • N1-Cyclopropyl-N1-((4-methylthiophen-2-yl)methyl)ethane-1,2-diamine

  • N1-Cyclopropyl-N1-((5-methylthiophen-2-yl)methyl)ethane-1,2-diamine

Uniqueness: N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-9-4-7-14-11(9)8-13(6-5-12)10-2-3-10/h4,7,10H,2-3,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCKIVMOIQKOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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